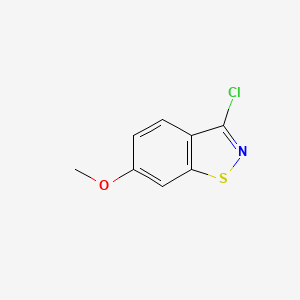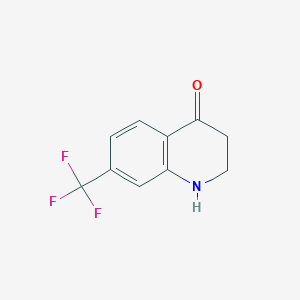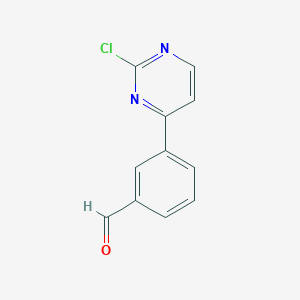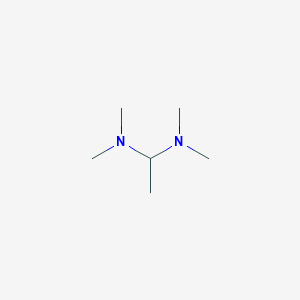
n,n,n',n'-tetramethyl-diaminoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine: is an organic compound with the molecular formula C6H16N2. It is a colorless to slightly yellow liquid with an amine-like odor. This compound is highly flammable and hygroscopic, meaning it readily absorbs moisture from the air. It is miscible with water and many organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Methyl Iodide: One common method involves the reaction of ethylenediamine with methyl iodide to form N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine iodide.
Catalytic Amination: Another method involves the direct catalytic amination of dimethylamine with ethylene oxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under mild to moderate conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Polymerization: It is used as a catalyst in the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels.
Biology and Medicine:
Electrophoresis: The compound is used in gel electrophoresis for the separation of proteins and nucleic acids.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine acts primarily as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . The compound’s ability to donate electron pairs from its nitrogen atoms makes it an effective catalyst and chelator .
Comparación Con Compuestos Similares
N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but has a different spatial arrangement of the nitrogen atoms.
Ethylenediamine: A simpler analog with two primary amine groups instead of the tertiary amine groups found in N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine.
Uniqueness: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine’s unique structure allows it to form more stable and selective complexes with metal ions compared to its simpler analogs. This makes it particularly valuable in catalysis and coordination chemistry .
Propiedades
Número CAS |
5498-94-2 |
|---|---|
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7(2)3)8(4)5/h6H,1-5H3 |
Clave InChI |
CMTIHEOOVZATEB-UHFFFAOYSA-N |
SMILES canónico |
CC(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


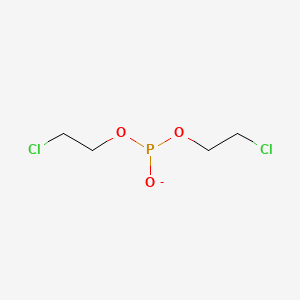

![2-Chlorobenzo[b]thiophene-3-acetonitrile](/img/structure/B8698891.png)
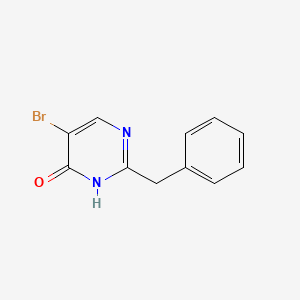
![8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8698903.png)
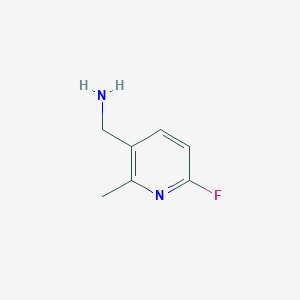
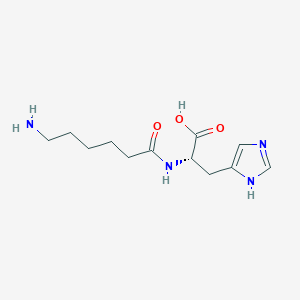
![[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol](/img/structure/B8698925.png)

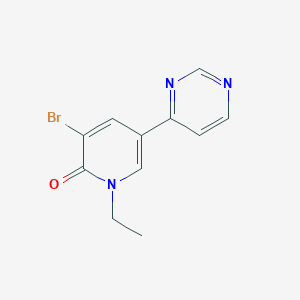
![Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8698945.png)
